molecular formula C32H30N8O2 B13701354 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide

Cat. No.: B13701354
M. Wt: 558.6 g/mol
InChI Key: XAICIUAYDFBUNN-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative characterized by a multi-functional architecture, including two benzimidazole cores linked via a phenoxybutoxy bridge and carbamimidoyl substituents (Fig. 1). Its structural complexity enables interactions with diverse biological targets, such as enzymes and receptors implicated in cancer, microbial infections, and inflammatory pathways . Benzimidazole derivatives are renowned for their low toxicity, metabolic stability, and adaptability in drug design, making this compound a promising candidate for therapeutic development .

Properties

Molecular Formula

C32H30N8O2

Molecular Weight

558.6 g/mol

IUPAC Name

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C32H30N8O2/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40)

InChI Key

XAICIUAYDFBUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide involves multiple steps. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its hybrid pharmacophores and extended molecular framework. Below is a comparative analysis with structurally or functionally related benzimidazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Differentiators
Target Compound Dual benzimidazole cores, carbamimidoyl groups, phenoxybutoxy linker Anticancer, antimicrobial, enzyme inhibition Multi-pharmacophore design enhances target selectivity and binding affinity
6-Carbamimidoylbenzimidazole Single benzimidazole core with carbamimidoyl group Anticancer Simpler structure limits multi-target engagement
Albendazole Benzimidazole core with methylcarbamate and propylthio groups Antiparasitic Lacks aromatic linkers and carbamimidoyl groups, reducing versatility
2-Aminobenzimidazole Amino substitution on benzimidazole core Antimicrobial Minimal functionalization restricts interaction with complex biological targets
5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole Fluorine and trifluoromethyl substitutions Enzyme inhibition Electron-withdrawing groups enhance reactivity but limit solubility
Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate Trifluoromethoxy phenyl and ester groups Anticancer, anti-inflammatory Ester group improves bioavailability but reduces metabolic stability
Bis-benzimidazole derivatives (e.g., compound 17 in ) Dual benzimidazole cores with halogenated aryl groups Anti-inflammatory Halogens enhance activity, but lack carbamimidoyl groups for hydrogen bonding

Key Findings from Comparative Studies:

Multi-Pharmacophore Advantage: The target compound’s dual benzimidazole cores and carbamimidoyl groups enable simultaneous interactions with hydrophobic pockets and polar residues in target proteins, a feature absent in mono-substituted analogs like 6-Carbamimidoylbenzimidazole .

Enhanced Binding Affinity: The phenoxybutoxy linker provides conformational flexibility, allowing optimal alignment with enzyme active sites. This contrasts with rigid analogs like 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole, which exhibit steric hindrance in certain targets .

Metabolic Stability : Unlike ester-containing derivatives (e.g., Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate), the carbamimidoyl groups resist hydrolysis, enhancing in vivo stability .

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